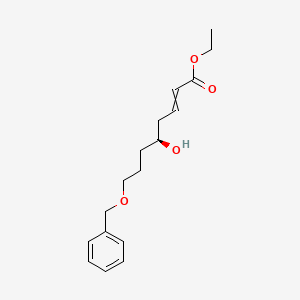
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate is a complex organic compound characterized by the presence of a benzyloxy group, a hydroxyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate typically involves multiple steps. One common method includes the protection of hydroxyl groups using benzyl ethers, followed by esterification and selective deprotection. The reaction conditions often involve the use of bases like sodium hydride (NaH) for deprotonation and benzyl bromide for the protection step . The esterification can be achieved using ethyl chloroformate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as large-scale esterification and protection-deprotection strategies, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of a deprotected alcohol or ether.
Scientific Research Applications
Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a prodrug, where the benzyloxy group can be selectively removed in vivo to release the active drug.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl (5S)-8-(benzyloxy)-5-hydroxyoct-2-enoate involves its interaction with various molecular targets. The benzyloxy group can be cleaved enzymatically, releasing the active hydroxyl compound. This process can involve pathways such as oxidative stress or enzymatic hydrolysis .
Comparison with Similar Compounds
Similar Compounds
(5S)-5-{2-[(benzyloxy)methoxy]ethyl}dihydro-2(3H)-furanone: Similar in structure but with a furanone ring.
Benzyl ethers: General class of compounds with benzyloxy groups.
Properties
CAS No. |
921207-68-3 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl (5S)-5-hydroxy-8-phenylmethoxyoct-2-enoate |
InChI |
InChI=1S/C17H24O4/c1-2-21-17(19)12-6-10-16(18)11-7-13-20-14-15-8-4-3-5-9-15/h3-6,8-9,12,16,18H,2,7,10-11,13-14H2,1H3/t16-/m1/s1 |
InChI Key |
LLNRZRULPPGJGZ-MRXNPFEDSA-N |
Isomeric SMILES |
CCOC(=O)C=CC[C@H](CCCOCC1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)C=CCC(CCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















